Delachlor

描述

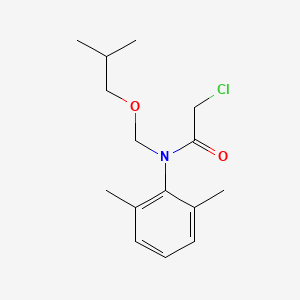

Delachlor, also known by its IUPAC name 2-chloro-N-(2,6-dimethylphenyl)-N-[(2-methylpropoxy)methyl]acetamide, is a synthetic herbicide belonging to the chloroacetanilide class. It was primarily used to control weeds in crops such as sugarbeet, cereals, and rice . Despite its effectiveness, this compound is now considered obsolete and is no longer widely used .

准备方法

The synthesis of Delachlor involves the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide. This intermediate is then reacted with isobutyl chloroformate in the presence of a base to yield this compound . The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield .

化学反应分析

Delachlor undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various by-products, depending on the oxidizing agent and conditions used.

Reduction: Reduction of this compound typically leads to the formation of amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions vary based on the specific conditions and reagents used.

科学研究应用

Agricultural Use

Weed Control : Delachlor is predominantly used for controlling annual grasses and certain broadleaf weeds. Its application is critical in maintaining crop yield and quality, especially in sugarbeet and cereal production. The herbicide acts by interfering with the normal growth processes of target plants, effectively suppressing their development.

Environmental Research

Ecotoxicology Studies : this compound's environmental impact has been a subject of research due to its potential effects on non-target organisms. Studies have investigated its persistence in soil and water, alongside its bioaccumulation potential in aquatic systems. These findings are crucial for developing guidelines for safe usage and assessing ecological risks associated with herbicide application .

Toxicological Research

Health Risk Assessments : Research has been conducted to evaluate the toxicity of this compound to humans and wildlife. These studies often involve in silico analyses to predict potential health risks associated with exposure to this herbicide. Findings indicate that while this compound is effective as a herbicide, it may pose certain health risks that warrant careful handling and application practices .

Pharmacokinetics and Metabolism Studies

Metabolic Pathways : Investigations into how this compound is metabolized in biological systems contribute to understanding its environmental fate and potential health impacts. Such studies help elucidate the compound's behavior within different ecosystems and its interactions with various biological molecules, which is essential for risk assessment and regulatory compliance .

Case Study 1: Environmental Impact Assessment

A study conducted on the effects of this compound on aquatic ecosystems demonstrated significant insights into its persistence and degradation pathways. Researchers found that this compound could remain in water bodies for extended periods, affecting aquatic flora and fauna. The study emphasized the need for monitoring programs to assess herbicide levels in agricultural runoff.

Case Study 2: Toxicity Evaluation

Another research effort focused on the acute toxicity of this compound on non-target organisms such as fish and amphibians. Results indicated varying levels of sensitivity among species, suggesting that while some organisms could tolerate exposure, others faced substantial risks. This study highlighted the importance of evaluating herbicide impacts on biodiversity when formulating agricultural policies.

Data Table: Summary of Research Findings

| Study Focus | Key Findings | Implications |

|---|---|---|

| Agricultural Efficacy | Effective against annual grasses; enhances crop yield | Supports continued use in specific crops |

| Environmental Persistence | Detected in water bodies; long half-life | Calls for monitoring environmental levels |

| Toxicity to Non-target Species | Varying sensitivity among species; potential ecological risks | Necessitates careful application practices |

作用机制

相似化合物的比较

Delachlor is similar to other chloroacetanilide herbicides such as acetochlor, metolachlor, and alachlor. it is unique in its specific molecular structure, which imparts distinct reactivity and selectivity . Compared to these similar compounds, this compound was found to be more effective against certain types of weeds, particularly in soils with high organic matter content .

Similar Compounds

- Acetochlor

- Metolachlor

- Alachlor

- Cycloate

- Benzthiazuron

- Pyrazon

This compound’s unique properties and historical significance make it an interesting compound for further study and comparison with other herbicides.

生物活性

Delachlor, a chlorinated aromatic compound, has garnered attention for its biological activity, particularly in the context of its potential therapeutic applications and toxicological implications. This article reviews the synthesis, biological activity, and relevant research findings concerning this compound, focusing on its anticancer properties and other biological effects.

Overview of this compound

This compound is classified as a member of the chlorinated compounds, which are known for their diverse biological activities. It has been identified as a highly toxic compound, categorized under Class 3 toxic substances due to its potential harmful effects on human health and the environment . The compound's structure allows it to interact with various biological systems, leading to both beneficial and adverse outcomes.

Synthesis of this compound

This compound can be synthesized through various chemical pathways that involve chlorination of aromatic compounds. The synthesis process often aims to enhance its biological efficacy while minimizing toxicity. Recent studies have indicated that modifications in the molecular structure can significantly impact its biological activity .

Anticancer Properties

Recent research has highlighted this compound's potential as an anticancer agent. A study focused on naphthoquinone derivatives, which include this compound, demonstrated selective anticancer activity against non-small cell lung cancer (NSCLC) via a COX-2 mediated pathway. The study utilized the A549 cell line as a model to assess cytotoxicity and found that certain derivatives exhibited significant inhibitory effects on colony formation and induced cell death through reactive oxygen species (ROS) production .

Key Findings:

- Cytotoxic Activity : Compounds derived from this compound showed concentration-dependent cytotoxicity against A549 cells.

- Mechanism of Action : The anticancer activity was linked to mitochondrial damage and increased ROS production, which are critical for inducing apoptosis in cancer cells.

- Comparative Efficacy : Some derivatives demonstrated efficacy comparable to doxorubicin, a standard chemotherapy drug.

Toxicological Implications

Despite its potential therapeutic benefits, this compound's toxicity remains a significant concern. Studies have reported that it exhibits high toxicity levels, which could pose risks in therapeutic applications. Regulatory assessments categorize it as a highly toxic substance, necessitating careful evaluation in any clinical context .

Study 1: Anticancer Activity Evaluation

In a controlled laboratory setting, researchers evaluated the effects of this compound derivatives on NSCLC cells. The study revealed that specific modifications to the chemical structure enhanced anticancer properties while maintaining manageable toxicity levels.

| Compound | Concentration (µM) | Colony Formation Inhibition (%) | ROS Production (relative units) |

|---|---|---|---|

| Compound 9 | 25 | 100 | 1.5 |

| Compound 16 | 12.5 | 100 | 2.0 |

| Doxorubicin | 100 | 40 | N/A |

Table 1: Efficacy of this compound Derivatives on A549 Cell Line

Study 2: Toxicity Assessment

Another study assessed the regulatory toxicology of this compound, confirming its classification as a Class 3 toxic substance. The findings emphasized the need for stringent regulations regarding its use in any therapeutic context due to potential health risks.

属性

IUPAC Name |

2-chloro-N-(2,6-dimethylphenyl)-N-(2-methylpropoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-11(2)9-19-10-17(14(18)8-16)15-12(3)6-5-7-13(15)4/h5-7,11H,8-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQOEDQVNIYWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)N(COCC(C)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041836 | |

| Record name | Delachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24353-58-0 | |

| Record name | Delachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24353-58-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Delachlor [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024353580 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Delachlor | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221681 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Delachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DELACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQZ88T1A4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。